molecular formula C14H17NO3 B8674360 ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

Cat. No.: B8674360
M. Wt: 247.29 g/mol
InChI Key: YBFKACALUIUGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is an organic compound with the molecular formula C14H17NO3. It is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by its benzoyl and dimethylamino functional groups, which contribute to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide, followed by alcoholysis in the presence of potassium carbonate . Another method includes the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy bis(dimethylamino)methane .

Industrial Production Methods

Industrial production of ethyl-2-benzoyl-3-dimethylaminopropenoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate include phosphorus oxychloride, N,N-dimethylformamide, and potassium carbonate . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate depend on the specific reaction conditions and reagents used. These products often include various heterocyclic compounds and substituted derivatives .

Scientific Research Applications

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl-2-benzoyl-3-dimethylaminopropenoate involves its interaction with specific molecular targets and pathways. The benzoyl and dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can inhibit or activate specific biological processes, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl-2-benzoyl-3-dimethylaminopropenoate include:

Uniqueness

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is unique due to its specific combination of benzoyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

YBFKACALUIUGHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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